molecular formula C10H20O3S B5084846 1-(allyloxy)-3-(butylsulfinyl)-2-propanol

1-(allyloxy)-3-(butylsulfinyl)-2-propanol

Cat. No. B5084846
M. Wt: 220.33 g/mol
InChI Key: LDZJGCBPDVYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-(butylsulfinyl)-2-propanol, commonly known as ABP, is a chemical compound that has been widely studied for its potential applications in scientific research. ABP is a chiral molecule, meaning that it has two mirror-image forms, and it has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

ABP is believed to exert its biological effects through the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Specifically, ABP has been found to inhibit the activity of 5-lipoxygenase and cyclooxygenase-2, which are enzymes involved in the production of these inflammatory mediators.
Biochemical and Physiological Effects:
ABP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ABP can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. ABP has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of ABP for lab experiments is that it is a relatively simple molecule to synthesize, making it readily available for research purposes. However, one limitation of ABP is that it is a chiral molecule, meaning that it has two mirror-image forms. This can make it difficult to study the specific effects of one form of the molecule over the other.

Future Directions

There are several potential future directions for research on ABP. One area of interest is the development of ABP analogs that may have improved biological activity or selectivity for specific targets. Another area of interest is the study of the effects of ABP on other pathways and processes, such as the immune system or angiogenesis. Finally, there is potential for the development of ABP-based therapeutics for the treatment of inflammatory diseases or cancer.

Synthesis Methods

ABP can be synthesized using a two-step process. The first step involves the reaction of allyl alcohol with butylsulfinyl chloride to form 1-(allyloxy)-3-(butylsulfinyl)propan-2-ol. The second step involves the oxidation of this intermediate compound with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form ABP.

Scientific Research Applications

ABP has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

properties

IUPAC Name

1-butylsulfinyl-3-prop-2-enoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3S/c1-3-5-7-14(12)9-10(11)8-13-6-4-2/h4,10-11H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZJGCBPDVYSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylsulfinyl-3-prop-2-enoxypropan-2-ol

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